2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride

Histamine receptor pharmacology H₁/H₂ selectivity profiling Structure-activity relationships

Using histamine as reference agonist confounds H1 vs. H2 receptor attribution. 2-Methylhistamine dihydrochloride (CAS 36376-45-1) is the established H1-preferring agonist: • H1 potency ~20% of histamine, only 2-4% H2 activity (~5-10-fold selectivity). • Only methylhistamine isomer with validated pruritogenic activity; itch fully H1-antagonist-reversible. • Ideal for dissecting H1-mediated cardiac, vascular, and gastric effects. Supplied as dihydrochloride salt, ≥95% purity; ready for global shipment.

Molecular Formula C6H13Cl2N3
Molecular Weight 198.09 g/mol
CAS No. 36376-45-1
Cat. No. B1258585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride
CAS36376-45-1
Synonyms2-methylhistamine
2-methylhistamine dihydrochloride
Molecular FormulaC6H13Cl2N3
Molecular Weight198.09 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1)CCN.Cl.Cl
InChIInChI=1S/C6H11N3.2ClH/c1-5-8-4-6(9-5)2-3-7;;/h4H,2-3,7H2,1H3,(H,8,9);2*1H
InChIKeyWRDVZXSESSWYMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylhistamine Dihydrochloride: Chemical Identity & Receptor Profile


2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride (CAS 36376-45-1), also known as 2-methylhistamine dihydrochloride or SKF-91256, is a synthetic imidazole-based histamine analog belonging to the methylhistamine class [1]. Its molecular formula is C₆H₁₃Cl₂N₃ (MW 198.09) . The compound is functionally classified as a relatively selective histamine H₁ receptor agonist, exhibiting approximately 20% of histamine's potency at H₁ receptors and only 2–4% at H₂ receptors, thereby offering a moderate H₁-over-H₂ selectivity window not available with the endogenous ligand histamine [1]. It also possesses measurable, albeit weaker, agonist activity at the histamine H₄ receptor (pKᵢ = 6.6) [2]. Commercially, the compound is supplied as the dihydrochloride salt at purities typically ≥95% (HPLC) .

Receptor profile

H₁-preferring agonist with low H₂ activity; measurable H₄ engagement

Supplied form

Dihydrochloride salt for aqueous solubility; HPLC purity ≥95%

Research context

H₁-mediated response studies requiring minimized H₂ cross-talk

Why 2-Methylhistamine Dihydrochloride Cannot Be Substituted


Within the methylhistamine family, the position of the methyl substituent on the imidazole ring—position 2 versus position 4—produces a near-complete inversion of histamine receptor subtype selectivity [1]. 2-Methylhistamine preferentially activates H₁ receptors (~20% of histamine potency) with substantially weaker H₂ activity (~2–4%), while its 4-methyl isomer exhibits the opposite profile: negligible H₁ activity (0.2%) but robust H₂ potency (40%) [1]. This positional isomerism also dictates functional outcomes in intact tissues: 2-methylhistamine produces H₁-mediated negative dromotropic cardiac effects, whereas 4-methylhistamine drives H₂-mediated positive inotropic and chronotropic responses [2]. At the H₄ receptor, the affinity gap between these two isomers exceeds two orders of magnitude (Kᵢ ~50–794 nM for 2-methylhistamine versus Kᵢ = 7–50 nM for 4-methylhistamine) [3][4]. Consequently, indiscriminate substitution of one methylhistamine isomer for another—or reliance on histamine itself as a 'universal' reference agonist—will confound receptor-subtype attribution in any pharmacological experiment. Selection of the correct isomer is therefore a non-negotiable experimental design parameter, not a trivial procurement convenience.

Target

2-Methylhistamine dihydrochloride: H₁-preferring agonist with low H₂ and moderate H₄ activity

Substitution may confound receptor attribution

Positional isomerism inverts selectivity: 4-methylhistamine exhibits H₂/H₄ preference; histamine lacks subtype discrimination

H₁-mediated cardiac effects

Negative dromotropic response without positive inotropy

Risk with 4-methylhistamine or histamine

4-MeHA drives positive inotropy/chronotropy; histamine activates both pathways, masking H₁-specific outcomes

H₁ pruritus research

Only methylhistamine isomer with validated itch induction

No substitute available

4-MeHA and dimaprit lack pruritogenic activity; substitution would eliminate the H₁ itch endpoint

Selectivity Comparisons for 2-Methylhistamine Dihydrochloride


H₁ vs. H₂ Receptor Subtype Selectivity

2-Methylhistamine (2-MeHA) exhibits a quantitatively distinct H₁/H₂ selectivity profile compared to both the endogenous ligand histamine and its 4-methyl positional isomer. At the H₁ receptor, 2-MeHA retains approximately 20% of histamine's potency, whereas at the H₂ receptor its potency drops to only 2–4% of histamine, yielding an H₁:H₂ potency ratio of roughly 5:1 to 10:1 [1]. In contrast, histamine itself is essentially equipotent at both receptor subtypes (100% at each), while 4-methylhistamine (4-MeHA) displays the inverse selectivity: only 0.2% H₁ activity but 40% H₂ activity, corresponding to an H₂:H₁ ratio of approximately 200:1 [1]. In recombinant human H₁ receptor GTPase assays (Sf9 cells), 2-MeHA achieves an EC₅₀ of 794 nM, compared to 89.1 nM for histamine in the same assay platform, confirming an ~9-fold lower potency at H₁ [2][3].

H₁ vs H₂ selectivity
2-MeHA: H₁ ~20%, H₂ ~2–4% of histamine potency; 4-MeHA: H₁ 0.2%, H₂ 40%
H₁-over-H₂ selectivity window supports receptor-subtype attribution studies
Recombinant human H₁ EC₅₀: 2-MeHA 794 nM vs histamine 89.1 nM
Histamine receptor pharmacology H₁/H₂ selectivity profiling Structure-activity relationships

H₄ Receptor Affinity and Potency

At the human histamine H₄ receptor (hH₄R), 2-methylhistamine and 4-methylhistamine exhibit a large quantitative divergence in both binding affinity and functional potency. 2-MeHA binds to hH₄R with a Kᵢ of 794 nM and activates the receptor with an EC₅₀ of 3,980 nM (3.98 μM) in steady-state GTPase assays using Sf9 cell membranes [1], corresponding to a pKᵢ of 6.6 [2]. By contrast, 4-methylhistamine (4-MeHA) displays a Kᵢ of 50 nM (pKᵢ = 7.3) and an EC₅₀ (pEC₅₀) of 7.4 ± 0.1 at hH₄R, with >100-fold selectivity for H₄ over H₁, H₂, and H₃ receptor subtypes [3]. A subsequent study confirmed 4-MeHA's H₄R Kᵢ at 7.0 ± 1.2 nM with 67% relative potency to histamine [4]. The affinity difference between the two isomers at H₄R is therefore approximately 16-fold to >100-fold, depending on the assay endpoint used.

H₄ receptor affinity
2-MeHA Kᵢ 794 nM, EC₅₀ 3,980 nM; 4-MeHA Kᵢ 50 nM (pKᵢ 7.3)
Weaker H₄ engagement reduces cross-talk in H₁-focused experiments
4-MeHA preferred for H₄-targeted studies; 2-MeHA useful for H₄ exclusions
H₄ receptor pharmacology Immunopharmacology tool compounds Receptor selectivity profiling

Cardiac H₁ vs. H₂ Functional Effects

In the isolated guinea-pig heart preparation, 2-methylhistamine and 4-methylhistamine produce qualitatively and mechanistically distinct cardiac effects that map directly onto their respective H₁ and H₂ receptor selectivities. 2-MeHA predominantly elicits a negative dromotropic effect (slowing of atrioventricular conduction), with minimal positive inotropic or chronotropic activity; this H₁-mediated effect is selectively antagonized by promethazine [1]. Conversely, 4-MeHA causes dose-dependent positive inotropic and chronotropic effects without negative dromotropic activity; these H₂-mediated responses are selectively blocked by burimamide [1]. These findings were corroborated in vivo in the guinea-pig, where intravenous histamine produced sinus tachycardia (H₂) and AV conduction slowing (H₁), with burimamide and promethazine selectively antagonizing the respective components [1].

Cardiac H₁ vs H₂ effects
2-MeHA: negative dromotropy (H₁); 4-MeHA: positive inotropy/chronotropy (H₂)
Supports H₁-mediated AV conduction studies without H₂ inotropic confound
Isolated guinea-pig heart; antagonist-sensitive responses
Cardiac pharmacology Histamine receptor function Atrioventricular conduction

Pulmonary Vasodepressor Activity

In isolated guinea-pig lungs perfused through the pulmonary artery with Krebs solution containing 10⁻⁵ M mepyramine (to block H₁ receptors), the vasodepressor activities of 2-methylhistamine and 4-methylhistamine were directly compared against histamine as the reference agonist [1]. 4-Methylhistamine exhibited 50.6% of histamine's vasodepressor activity, consistent with its established role as a relatively selective H₂ receptor agonist. In striking contrast, 2-methylhistamine produced only 3.8% of histamine's vasodepressor response, reflecting its weak H₂ receptor efficacy [1]. The vasodepressor effect was specifically antagonized by the H₂ antagonist burimamide, which displayed competitive antagonism characteristics against 4-methylhistamine, confirming H₂ receptor mediation of the response [1].

Pulmonary vasodepressor
2-MeHA: 3.8% of histamine activity; 4-MeHA: 50.6% (13.3-fold difference)
Minimal H₂ vascular response reinforces H₁-focused vascular research
H₁-blocked conditions; burimamide confirmed H₂ mediation
Pulmonary vascular pharmacology H₂ receptor-mediated vasodilation Methylhistamine comparative pharmacology

Gastric H₂ Receptor Agonist Potency Ranking

In dispersed guinea-pig fundic mucosal cells, the rank order of potency for inhibition of [³H]histamine binding and stimulation of cellular cAMP production—both H₂ receptor-mediated processes—was established across eight histamine analogs [1]. The rank order was: impromidine > dimaprit > histamine > 4-methylhistamine > 2-methylhistamine > 2-thiazolylethylamine > 2-pyridylethylamine > telemethylhistamine [1]. 2-Methylhistamine thus occupies the fifth position, behind its 4-methyl isomer, and functions as a partial agonist with lower maximal efficacy (relative efficacy: histamine = dimaprit > 4-methylhistamine > 2-methylhistamine) [1]. The linear relationship between binding inhibition and cAMP stimulation for 2-MeHA, 4-MeHA, and histamine (slope ≈ 1) confirms that their effects are mediated through a common H₂ receptor population [1].

Gastric H₂ agonist rank
Ranked 5th of 8 agonists (impromidine > dimaprit > histamine > 4-MeHA > 2-MeHA)
Low-potency H₂ agonist; suitable as negative control in H₁ gastric studies
cAMP stimulation in gastric mucosal cells; partial agonist efficacy
Gastric pharmacology H₂ receptor cAMP signaling Agonist rank-order potency

H₁-Specific Pruritus in Human Skin

In a controlled clinical study directly comparing the pruritogenic (itch-inducing) activity of histamine analogs in human skin, 2-methylhistamine consistently produced itch, whereas neither 4-methylhistamine (an H₂/H₄ agonist) nor dimaprit (an H₂ agonist) elicited pruritus at any tested concentration [1]. The itch thresholds for 2-methylhistamine were significantly higher than those for histamine (P < 0.001), indicating lower pruritogenic potency [1]. Critically, the H₁ receptor antagonist chlorpheniramine significantly raised the itch threshold to both 2-methylhistamine and histamine (P < 0.001), confirming H₁ receptor mediation of the pruritic response [1]. No synergistic interaction between 2-methylhistamine and either 4-methylhistamine or dimaprit was observed, excluding a role for H₂ receptors in histamine-induced itch [1].

H₁ pruritus in human skin
Trial context
2-MeHA induces itch; 4-MeHA and dimaprit do not. H₁ antagonist reversible.
Supports H₁-mediated pruritus research models; not a therapeutic claim
Human intradermal challenge; chlorpheniramine-sensitive response
Pruritus models H₁ receptor in human skin In vivo histamine pharmacology

Applications of 2-Methylhistamine Dihydrochloride


Cardiovascular H₁ Receptor Probing

In isolated heart and vascular preparations where H₁- and H₂-mediated effects must be experimentally dissected, 2-methylhistamine dihydrochloride serves as the preferred H₁-preferring agonist. Its ~5–10-fold H₁-over-H₂ potency window [1], combined with its predominant negative dromotropic (rather than positive inotropic/chronotropic) cardiac profile [2] and its 13.3-fold weaker pulmonary vasodepressor activity relative to 4-methylhistamine [3], enables researchers to attribute functional responses to H₁ receptor activation with substantially reduced H₂ confound compared to using histamine itself. Procurement specification: dihydrochloride salt, ≥95% purity, CAS 36376-45-1.

H₁-Mediated Pruritus Model Development

For in vivo human or animal models of histaminergic itch requiring selective H₁ receptor stimulation, 2-methylhistamine dihydrochloride is the only methylhistamine isomer with validated pruritogenic activity [4]. Neither 4-methylhistamine nor dimaprit elicits pruritus, making 2-MeHA irreplaceable for studies that require pharmacological isolation of the H₁ component of the itch pathway. The compound's pruritogenic response is fully reversible by H₁ antagonists such as chlorpheniramine, providing a clean experimental system for antipruritic drug screening [4].

Gastric H₁ vs. H₂ Pathway Discrimination

In gastric physiology research, 2-methylhistamine occupies a defined low-potency position (5th of 8 agonists) in the H₂-mediated cAMP stimulation rank order [5], while retaining the ability to increase gastric acid output via H₁ receptor activation (21.6 ± 2.9 μmol h⁻¹ at 10 μM in the isolated perfused rat stomach) [6]. This dual but mechanistically separable activity profile makes 2-MeHA a valuable tool for parsing H₁-dependent gastric secretory effects from the dominant H₂-driven acid secretory pathway, particularly when used alongside H₂-selective probes such as dimaprit or impromidine.

Histamine Receptor Profiling & Binding Assays

For laboratories establishing or validating histamine receptor subtype binding assays, 2-methylhistamine dihydrochloride provides a well-characterized reference agonist with quantitative binding and functional data across three of the four histamine receptor subtypes: H₁ (EC₅₀ = 794 nM), H₂ (2–4% relative potency), and H₄ (Kᵢ = 794 nM; pKᵢ = 6.6) [7][8]. Its intermediate affinity profile—more potent than histamine at H₄, less potent at H₁, and substantially weaker at H₂—enables its use as a calibration ligand for receptor subtype discrimination in compound screening cascades.

Application
Selection Property
Validation Focus
Cardiovascular H₁ receptor studies
H₁-preferring agonist with low H₂ activity
Negative dromotropic vs positive inotropic response attribution
Pruritus research models
H₁-specific pruritogenic activity
Itch response reversibility by H₁ antagonist
Gastric H₁/H₂ pathway dissection
Dual but separable H₁/H₂ activity profile
cAMP rank order and acid output endpoints
Histamine receptor binding assays
Well-characterized affinity across H₁, H₂, H₄
Receptor subtype discrimination in screening
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